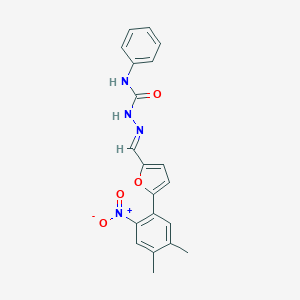
5-{2-nitro-4,5-dimethylphenyl}-2-furaldehyde N-phenylsemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{2-nitro-4,5-dimethylphenyl}-2-furaldehyde N-phenylsemicarbazone is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a hydrazinecarboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-nitro-4,5-dimethylphenyl}-2-furaldehyde N-phenylsemicarbazone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This step often involves nitration reactions using reagents such as nitric acid and sulfuric acid.
Formation of the hydrazinecarboxamide moiety: This can be synthesized by reacting hydrazine derivatives with carboxylic acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-{2-nitro-4,5-dimethylphenyl}-2-furaldehyde N-phenylsemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-{2-nitro-4,5-dimethylphenyl}-2-furaldehyde N-phenylsemicarbazone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 5-{2-nitro-4,5-dimethylphenyl}-2-furaldehyde N-phenylsemicarbazone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **5-{2-nitro-4,5-dimethylphenyl}-2-furaldehyde N-phenylsemicarbazone shares structural similarities with other hydrazinecarboxamide derivatives and nitrophenyl compounds.
Other furan derivatives: Compounds with furan rings and various substituents.
Uniqueness
- The unique combination of the furan ring, nitrophenyl group, and hydrazinecarboxamide moiety in this compound distinguishes it from other similar compounds. This unique structure contributes to its specific chemical reactivity and potential applications in various fields.
Eigenschaften
Molekularformel |
C20H18N4O4 |
|---|---|
Molekulargewicht |
378.4g/mol |
IUPAC-Name |
1-[(E)-[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea |
InChI |
InChI=1S/C20H18N4O4/c1-13-10-17(18(24(26)27)11-14(13)2)19-9-8-16(28-19)12-21-23-20(25)22-15-6-4-3-5-7-15/h3-12H,1-2H3,(H2,22,23,25)/b21-12+ |
InChI-Schlüssel |
ZDAXKLYQXMMVIW-CIAFOILYSA-N |
SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)NC3=CC=CC=C3 |
Isomerische SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)NC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Dimethylamino)benzaldehyde [5-nitro-4-(4-methoxyanilino)-6-methyl-2-pyrimidinyl]hydrazone](/img/structure/B391603.png)
![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B391608.png)
![3-({4-Bromo-3-nitrobenzylidene}amino)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridine](/img/structure/B391614.png)
![N-[1-(ADAMANTAN-1-YL)ETHYL]-5-NITROQUINOLIN-8-AMINE](/img/structure/B391615.png)
![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B391618.png)
![4-{[(2-furylmethyl)imino]methyl}-2-{4-nitrophenyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B391621.png)
![5-{[(2-methoxyethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B391623.png)
![2-(Benzoyloxy)-5-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate](/img/structure/B391624.png)
![N-[4-(benzyloxy)benzylidene]-N-[4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-yl]amine](/img/structure/B391626.png)
![N-[4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]-N-(4-chlorobenzylidene)amine](/img/structure/B391627.png)
![4-({[4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]imino}methyl)phenyl 3-bromobenzoate](/img/structure/B391630.png)
![Ethyl 2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B391631.png)
![N'-[4-(2-isonicotinoylhydrazono)cyclohexylidene]isonicotinohydrazide](/img/structure/B391632.png)
![13-(1-Adamantylmethyl)-9,10-dihydro-12,14-oxo-9,10-[3,4]pyrrolidinoanthracene](/img/structure/B391633.png)
